Fmoc-L-4-Bromophenylalanine
Overview
Description
Fmoc-L-4-Bromophenylalanine is a derivative of the amino acid phenylalanine, where the phenyl ring is substituted with a bromine atom at the para position and the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is widely used in organic synthesis and peptide chemistry due to its stability and solubility in common organic solvents .
Mechanism of Action
Target of Action
Fmoc-L-4-Bromophenylalanine, also known as FMOC-PHE(4-BR)-OH, is a derivative of phenylalanine . It is used in the synthesis of peptides . The primary targets of this compound are the amino groups of peptides and proteins, where it acts as a protecting group .
Mode of Action
The compound works by protecting the amino groups during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound plays a crucial role in the chemical synthesis of peptides . It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The compound’s action affects the peptide synthesis pathway, enabling the efficient synthesis of peptides of significant size and complexity .
Pharmacokinetics
Like other fmoc-protected amino acids, it is likely to have good stability and solubility for use in peptide synthesis .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with protected amino groups . This allows for the creation of complex peptides without unwanted side reactions. In addition, some Fmoc-protected amino acids have shown antibacterial effects .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reactants can affect its efficacy and stability. It is typically used in controlled laboratory environments to ensure optimal conditions for peptide synthesis .
Biochemical Analysis
Biochemical Properties
Fmoc-L-4-Bromophenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins . It can serve as a protecting group for amines in peptide synthesis, where it can be substituted by any amino acid in the amino acid sequence . It is also used for kinetic studies of soluble peptides and the synthesis of fluorescent probes .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a protecting group for amines in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and it is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
It is known that the Fmoc group is rapidly removed by base , suggesting that the effects of this compound may change over time depending on the conditions of the experiment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-4-Bromophenylalanine typically involves the reaction of L-4-bromophenylalanine with Fmoc-protected amino acids. The reaction is carried out under controlled conditions to ensure the protection of the amino group and the incorporation of the bromine atom .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to achieve consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-4-Bromophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or the phenyl ring
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be formed.
Oxidation and Reduction Products: These reactions can yield different oxidation states of the phenyl ring or bromine atom
Scientific Research Applications
Fmoc-L-4-Bromophenylalanine has diverse applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: this compound is used in the production of fluorescent probes and other biochemical tools.
Comparison with Similar Compounds
Fmoc-L-Phenylalanine: Similar structure but without the bromine substitution.
Fmoc-L-4-Fluorophenylalanine: Substituted with a fluorine atom instead of bromine.
Fmoc-L-4-Iodophenylalanine: Substituted with an iodine atom.
Uniqueness: Fmoc-L-4-Bromophenylalanine is unique due to the presence of the bromine atom, which provides distinct reactivity and allows for specific chemical modifications that are not possible with other halogen-substituted phenylalanine derivatives .
Properties
IUPAC Name |
(2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBAVBWXRDHONF-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198561-04-5 | |
Record name | Fmoc-L-4-bromophenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.